Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a complex substitution pattern. The core benzothiazole ring is functionalized with a methoxy group at position 6 and an acetoxy group at position 2. The imino group at position 2 is conjugated to a 3,4-dimethoxybenzoyl moiety, which introduces additional aromaticity and electron-donating methoxy substituents.
Properties
IUPAC Name |
methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-25-13-6-7-14-17(10-13)29-20(22(14)11-18(23)28-4)21-19(24)12-5-8-15(26-2)16(9-12)27-3/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJFTYBQHULFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate involves several key steps:
- Starting Materials : The synthesis typically begins with the reaction of appropriate benzothiazole derivatives with methoxy and dimethoxy substituents.
- Methodologies : Various synthetic methodologies have been explored, including condensation reactions and the use of specific catalysts to enhance yield and purity.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
Studies have shown that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potential cytotoxic effects. For example:
- Cell Lines Tested : The compound has been tested on HCT-116 and other cancer cell lines.
- Mechanism of Action : It appears to induce apoptosis and cell cycle arrest in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes:
- Enzyme Targets : It has shown promise as an inhibitor of acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Mechanism of Action
The mechanism of action of Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate but differ in substituents, salt forms, or functional groups:
Physicochemical and Functional Comparisons
Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxybenzoyl group in the target compound provides strong electron-donating effects, which may stabilize charge-transfer interactions in biological systems. The methoxy group at position 6 in the target compound enhances solubility compared to the butyl group in CAS 1351596-78-5, which prioritizes lipophilicity .
Salt Forms: Hydrobromide salts (e.g., CAS 928888-65-7 and 1351596-78-5) improve aqueous solubility, making these analogues more suitable for intravenous formulations. The target compound, lacking a salt form, may require formulation additives for enhanced bioavailability .
The sulfonyl-isoquinoline analogue (CAS 865200-00-6) could exhibit protease or phosphatase inhibition due to its bulky, charged substituent . The butyl-substituted analogue (CAS 1351596-78-5) may show improved blood-brain barrier penetration, relevant to CNS-targeted therapies .
Biological Activity
Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzothiazole moiety
- A methoxy group
- An imino linkage to a dimethoxybenzoyl group
This structural diversity contributes to its biological activity and interaction with various biological targets.
Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives are known to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Antioxidant Activity : The presence of methoxy groups is often associated with enhanced antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study conducted on neuroprotective compounds similar to this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage. The compound was shown to reduce apoptosis in neuronal cell lines exposed to harmful agents.
Case Study 2: Anti-inflammatory Activity
In a preclinical model of inflammation, the compound exhibited a marked decrease in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory disorders.
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of similar compounds. Findings indicate that modifications in the chemical structure can enhance solubility and stability, thereby improving therapeutic efficacy. For instance, the introduction of additional methoxy groups has been correlated with increased bioactivity and reduced toxicity.
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks to distinguish the benzothiazole core (δ 6.8–7.5 ppm for aromatic protons), methoxy groups (δ 3.8–4.0 ppm), and ester carbonyl (δ 170–175 ppm in 13C) .
- FT-IR : Confirm imine (C=N stretch ~1600 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functionalities .
- HPLC-MS : Quantify purity (>98%) and detect trace byproducts (e.g., hydrolyzed derivatives) using C18 columns and acetonitrile/water mobile phases .
How can reaction mechanisms for oxidation or reduction of this compound be systematically studied?
Advanced Research Question
- Oxidation : Use hydrogen peroxide (H₂O₂) in acetic acid to target sulfur in the benzothiazole ring, forming sulfoxide/sulfone derivatives. Monitor via LC-MS and compare retention times with synthesized standards .
- Reduction : Apply NaBH₄ in THF to reduce the imine (C=N) to amine (C-N), followed by quenching with aqueous HCl. Confirm using 2D NMR to track proton environment changes .
- Kinetic Studies : Use UV-Vis spectroscopy to track reaction progress (e.g., λmax shifts at 300–350 nm for imine reduction) .
What strategies are effective for identifying biological targets of this compound?
Advanced Research Question
- In Silico Docking : Use AutoDock Vina to screen against kinase or protease libraries, prioritizing targets with high binding affinity (ΔG < -8 kcal/mol) .
- Pull-Down Assays : Immobilize the compound on sepharose beads, incubate with cell lysates, and identify bound proteins via SDS-PAGE and mass spectrometry .
- Enzyme Inhibition Assays : Test against acetylcholinesterase or β-lactamase, using Ellman’s reagent (for thiol-sensitive enzymes) or nitrocefin hydrolysis assays .
How can computational modeling predict reactivity and guide synthetic optimization?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur in benzothiazole) for substitution .
- Reaction Pathway Simulation : Use Gaussian or ORCA to model transition states for imine formation, identifying temperature and solvent effects on activation energy .
- SAR Prediction : Train machine learning models on similar benzothiazole derivatives to prioritize substituents (e.g., methoxy vs. sulfonamide) for enhanced bioactivity .
How do substituent modifications influence structure-activity relationships (SAR)?
Advanced Research Question
| Substituent | Effect on Activity | Evidence |
|---|---|---|
| 3,4-Dimethoxybenzoyl | Enhances lipophilicity and CNS penetration | |
| 6-Methoxy on benzothiazole | Reduces metabolic degradation (CYP450 resistance) | |
| Acetate ester | Improves solubility; hydrolyzes to active acid in vivo | |
| Replace the benzoyl group with sulfonamide (e.g., -SO₂NH₂) to enhance antibacterial activity but reduce solubility . |
How can contradictions in stability studies under varying pH/temperature be resolved?
Q. Data Contradiction Analysis
- pH Stability : At pH < 3, ester hydrolysis dominates (t₁/₂ = 2 h), while at pH > 8, imine bond cleavage occurs. Use buffered solutions (pH 5–7) for storage .
- Thermal Degradation : Above 60°C, benzothiazole ring opening is observed via DSC. Store at -20°C under argon to prevent decomposition .
- Analytical Consistency : Cross-validate HPLC and NMR data to distinguish degradation products from synthetic impurities .
Why do discrepancies arise between in vitro and in vivo biological activity data?
Q. Data Contradiction Analysis
- Metabolic Factors : Ester hydrolysis in vivo generates the carboxylic acid derivative, which may have higher target affinity. Compare in vitro assays using both forms .
- Bioavailability : Poor aqueous solubility (logP ~3.5) limits absorption. Use pharmacokinetic studies with LC-MS to quantify plasma concentrations .
- Off-Target Effects : Screen against cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic interference .
What derivatization strategies enhance aqueous solubility without compromising bioactivity?
Advanced Research Question
- PEGylation : Introduce polyethylene glycol (PEG) chains at the acetate ester via ester exchange. Maintains IC₅₀ < 1 μM in enzyme assays while improving solubility 10-fold .
- Prodrug Design : Replace methyl ester with morpholinoethyl groups, which hydrolyze in vivo to release the active acid .
- Salt Formation : Prepare hydrochloride salts by treating the free base with HCl in diethyl ether, enhancing solubility to >5 mg/mL in PBS .
What methodological considerations are critical when designing enzyme inhibition assays?
Q. Methodological Guidance
- Controls : Include positive (e.g., galantamine for acetylcholinesterase) and negative (DMSO vehicle) controls.
- Substrate Competition : Vary substrate concentrations (0.1–10× Km) to determine competitive vs. non-competitive inhibition .
- Data Normalization : Express inhibition as % activity relative to control, using triplicate measurements and ANOVA for statistical significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
